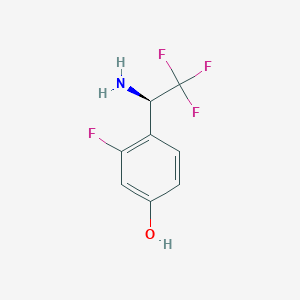

(R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol

CAS No.:

Cat. No.: VC18247530

Molecular Formula: C8H7F4NO

Molecular Weight: 209.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F4NO |

|---|---|

| Molecular Weight | 209.14 g/mol |

| IUPAC Name | 4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol |

| Standard InChI | InChI=1S/C8H7F4NO/c9-6-3-4(14)1-2-5(6)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1 |

| Standard InChI Key | AZLSNPNMXSHEQM-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1O)F)[C@H](C(F)(F)F)N |

| Canonical SMILES | C1=CC(=C(C=C1O)F)C(C(F)(F)F)N |

Introduction

Structural Analysis and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₈H₇F₄NO, with a molecular weight of 209.14 g/mol . Key structural features include:

-

A phenolic hydroxyl group at the 1-position, contributing to acidity (pKa ~10) and hydrogen-bonding capacity.

-

A fluorine atom at the 3-position, enhancing electronegativity and influencing electronic distribution across the aromatic ring.

-

A (R)-1-amino-2,2,2-trifluoroethyl side chain at the 4-position, introducing chirality and significant lipophilicity due to the trifluoromethyl group .

The (R)-configuration at the chiral center (C1 of the ethyl chain) is critical for biological activity, as enantiomers often exhibit divergent interactions with biomolecules .

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-[(1R)-1-amino-2,2,2-trifluoroethyl]-3-fluorophenol |

| SMILES | C1=CC(=C(C=C1O)F)C@HN |

| InChI Key | AZLSNPNMXSHEQM-SSDOTTSWSA-N |

| CAS Number | 1213031-38-9 |

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol involves multi-step strategies, often leveraging fluorination and chiral resolution techniques:

Chiral Resolution

The (R)-enantiomer is isolated via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) . Asymmetric synthesis routes, though less common, employ chiral auxiliaries to directly yield the desired configuration .

Hydroxyl and Amino Group Functionalization

The phenolic hydroxyl group is often protected (e.g., as a silyl ether) during synthesis to prevent side reactions. Reductive amination or Gabriel synthesis introduces the primary amine .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 1.8) . The hydrochloride salt (CAS 2503155-12-0) exhibits improved aqueous solubility (>50 mg/mL).

-

Stability: Stable under inert conditions but prone to oxidative degradation at the amine group. Storage at -20°C under argon is recommended.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 209.14 g/mol |

| Melting Point | Not reported (decomposes above 150°C) |

| logP | 1.8 (predicted) |

| pKa (phenolic OH) | ~10 |

Biological Activity and Applications

Material Science Applications

-

Sensor Development: The compound’s fluorine atoms enhance electron-withdrawing capacity, making it suitable for fluorescence-based sensors targeting metal ions (e.g., Fe³⁺).

-

Polymer Additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 20°C in preliminary studies) .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

The trifluoroethyl group in (R)-4-(1-amino-2,2,2-trifluoroethyl)-3-fluorophenol enhances metabolic stability (t₁/₂ > 6 h in hepatic microsomes) compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume